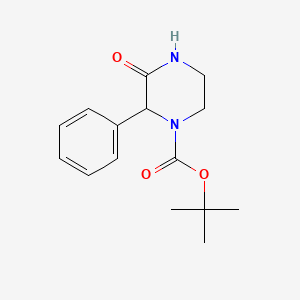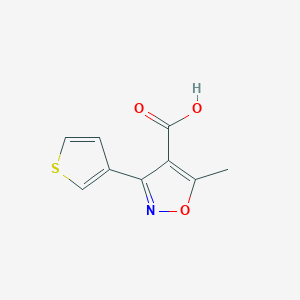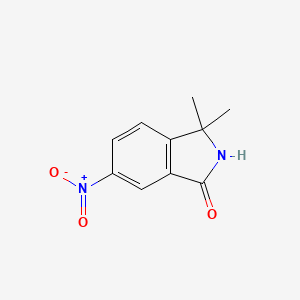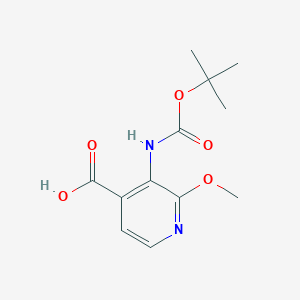![molecular formula C7H7N3 B1428643 5-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1638760-44-7](/img/structure/B1428643.png)
5-甲基-7H-吡咯并[2,3-d]嘧啶
描述
5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrrolopyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of many biologically active compounds and are common motifs in a number of natural products and drugs .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure using a scaffold hopping approach . Another study reported the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Molecular Structure Analysis
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study reported the design of a highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. The lead optimization was guided by key X-ray crystal structure analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be found in various databases . For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
科学研究应用
Multi-Targeted Kinase Inhibition
5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly halogenated derivatives, exhibit promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to known TKIs such as sunitinib . This suggests their potential use in developing more effective anticancer therapies.
Apoptosis Induction
These derivatives are also being studied for their ability to induce apoptosis in cancer cells. One compound, in particular, demonstrated the ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins and downregulation of Bcl-2 activity . This indicates a potential application in cancer treatment by triggering programmed cell death.
Anticancer Activity
A series of new pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their in vitro anticancer activity . Some compounds showed high activity against breast cancer cell lines, with IC50 values significantly lower than doxorubicin, a commonly used chemotherapy drug . This highlights their potential as a new class of anticancer agents.
Molecular Docking and SAR Studies
Molecular docking studies have been conducted to understand the binding affinities of these compounds to target proteins. Structure-activity relationship (SAR) studies help in optimizing the chemical structure to enhance their therapeutic potential. For example, certain derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein, which is crucial in the development of cancer therapies .
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the design of potent inhibitors for HPK1, a kinase involved in the regulation of immune responses. One such compound exhibited potent inhibitory activity with favorable selectivity, suggesting its potential application in immunological disorders .
Selective JAK1 Inhibition
Modifications of the pyrrolo[2,3-d]pyrimidine structure have led to the discovery of highly selective JAK1 inhibitors. These inhibitors show nanomolar potency in human whole blood assays and could be used in the treatment of conditions like rheumatoid arthritis .
作用机制
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been investigated in several studies . For example, one study reported that a 7H-pyrrolo[2,3-d]pyrimidine derivative was found to inhibit the PAK4 enzyme, which plays a crucial role in various signal pathways and tumor progression .
安全和危害
未来方向
The future directions for the research and development of 7H-pyrrolo[2,3-d]pyrimidine derivatives are promising . For instance, one study suggested that a 7H-pyrrolo[2,3-d]pyrimidine derivative represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .
属性
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQWCSIQBWFFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the Type II crystal form of (3aR,5s,6aS)-N-(3-methoxy-1,2,4-thiadiazole-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidine-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-formamide bisulfate for potential therapeutic use?
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)


![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)






![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

